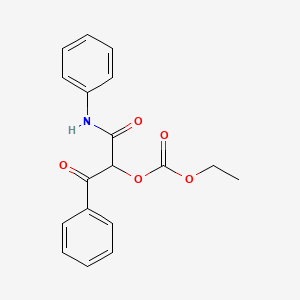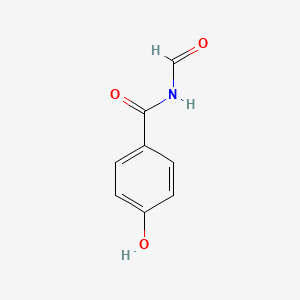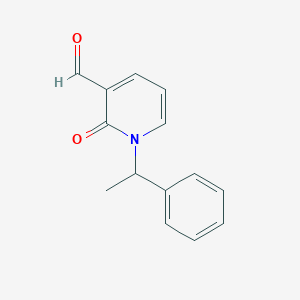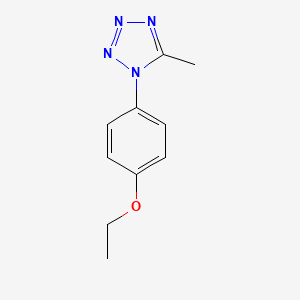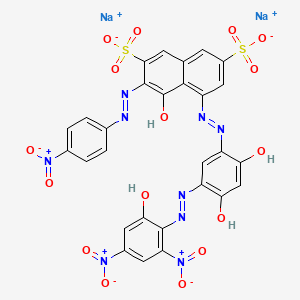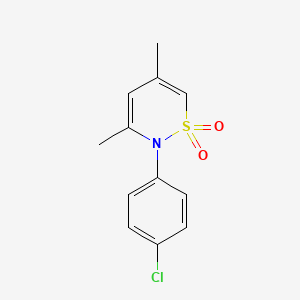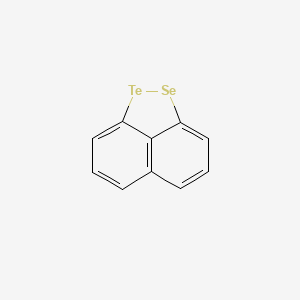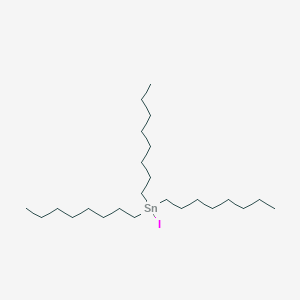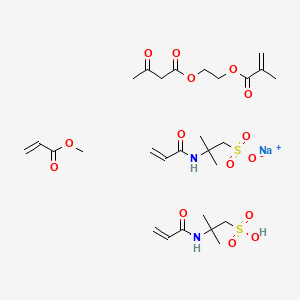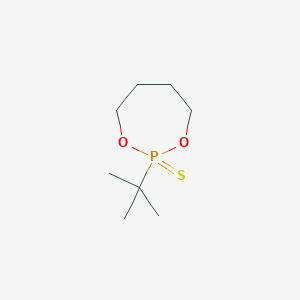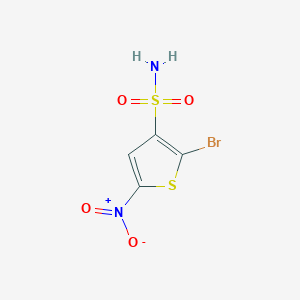![molecular formula C21H36O4 B14487062 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid CAS No. 63596-46-3](/img/structure/B14487062.png)
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid is an organic compound that features a cyclohexene ring, a propyl chain, and a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.
Formation of the Butanedioic Acid Moiety: The butanedioic acid moiety can be synthesized through the oxidation of butane using potassium permanganate or by the hydrolysis of maleic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The cyclohexene ring and butanedioic acid moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: A compound with a similar cyclohexene structure.
4-Isopropyl-1-methylcyclohex-2-enol: Another compound with a cyclohexene ring and additional functional groups.
Uniqueness
2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid is unique due to its combination of a cyclohexene ring, a propyl chain, and a butanedioic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
63596-46-3 |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[2-(2-cyclohex-2-en-1-ylpropyl)octyl]butanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-7-10-17(14-19(21(24)25)15-20(22)23)13-16(2)18-11-8-6-9-12-18/h8,11,16-19H,3-7,9-10,12-15H2,1-2H3,(H,22,23)(H,24,25) |
Clé InChI |
MUXSTTYXYGGOOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(C)C1CCCC=C1)CC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



